Chrymutasin A

Beschreibung

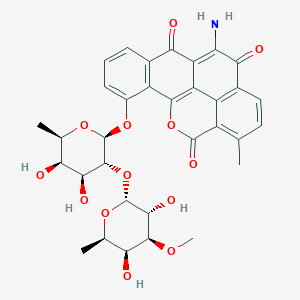

Structure

3D Structure

Eigenschaften

CAS-Nummer |

155213-40-4 |

|---|---|

Molekularformel |

C33H33NO13 |

Molekulargewicht |

651.6 g/mol |

IUPAC-Name |

3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-10-imino-15-methyl-18-oxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-11,17-dione |

InChI |

InChI=1S/C33H33NO13/c1-10-8-9-14-18-16(10)31(41)46-28-17-13(24(37)20(19(18)28)21(34)25(14)38)6-5-7-15(17)45-33-30(26(39)22(35)11(2)44-33)47-32-27(40)29(42-4)23(36)12(3)43-32/h5-9,11-12,22-23,26-27,29-30,32-37,39-40H,1-4H3/t11-,12-,22+,23+,26+,27-,29+,30-,32-,33+/m1/s1 |

InChI-Schlüssel |

PGPBQOOTKKWKJL-UPVXFFSBSA-N |

Isomerische SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)C(=O)C(=C5C3=O)N)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)C(=O)C(=C5C3=O)N)OC7C(C(C(C(O7)C)O)OC)O)O)O |

Synonyme |

chrymutasin A |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Chrymutasin A: A Novel Antitumor Antibiotic from a Mutant Streptomyces chartreusis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chrymutasin A is a novel glycosidic antibiotic with potent antitumor properties, discovered from a mutant strain of Streptomyces chartreusis. This document provides a comprehensive overview of the discovery, biological activity, and putative mechanism of action of this compound. It includes a summary of the available quantitative data, detailed representative experimental protocols for its production and isolation, and visualizations of the key experimental workflows and proposed signaling pathways. Due to the limited accessibility of the full-text primary discovery articles, some experimental details are presented as representative protocols for this class of natural products.

Introduction

The discovery of novel antitumor agents from microbial sources remains a cornerstone of cancer drug development. Streptomyces, a genus of Gram-positive bacteria, is a particularly rich source of diverse bioactive secondary metabolites. Chrymutasins A, B, and C are a group of novel-aglycone antitumor antibiotics isolated from a mutant of the chartreusin-producing organism, Streptomyces chartreusis.[1] The aglycone of chrymutasins differs from that of the related antibiotic chartreusin by a single carbon and an amino group.[1] This structural modification has been shown to result in improved in vivo antitumor activity for this compound compared to chartreusin, while maintaining equivalent in vitro cytotoxic activity against various cancer cell lines.[2] This guide focuses on this compound, the most active of the chrymutasin compounds.

Data Presentation

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC₅₀ (µg/mL) |

| P388 murine leukemia | Data not available in accessible literature |

| L1210 murine leukemia | Data not available in accessible literature |

Note: While the primary literature states equivalent in vitro cytotoxicity to chartreusin, specific IC₅₀ values for this compound were not available in the accessed abstracts and literature.

Table 2: In Vivo Antitumor Activity of this compound against P388 Leukemia in Mice

| Treatment Group | Dosage (mg/kg/day) | Increase in Life Span (%) |

| This compound | Data not available in accessible literature | Reported as better than chartreusin |

| Chartreusin | Data not available in accessible literature | Data not available in accessible literature |

Note: The primary abstract reports that the antitumor activity of this compound is better in vivo than that of chartreusin, but specific quantitative data on the increase in life span was not available.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments related to the discovery and characterization of this compound. These protocols are based on standard methods for the isolation and analysis of natural products from Streptomyces and information inferred from the abstracts of the primary literature.

Mutant Strain Generation

A mutant strain of Streptomyces chartreusis was obtained through chemical mutagenesis using N-methyl-N'-nitro-N-nitrosoguanidine (NTG).

-

Protocol:

-

Prepare a spore suspension of Streptomyces chartreusis in a suitable buffer (e.g., 0.05 M Tris-HCl buffer, pH 9.0).

-

Treat the spore suspension with a solution of NTG (typically 1 mg/mL) for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).

-

Wash the spores multiple times with sterile buffer to remove the mutagen.

-

Plate the treated spores on a suitable agar medium and incubate to allow for the growth of colonies.

-

Screen individual colonies for altered antibiotic production profiles compared to the wild-type strain, for instance, through agar diffusion assays or HPLC analysis of small-scale cultures.

-

Fermentation

The mutant Streptomyces chartreusis strain was cultured under specific fermentation conditions to produce this compound. A characteristically long fermentation period was noted to be necessary for the production of chrymutasins.[2]

-

Representative Fermentation Medium:

-

Soluble Starch: 2.0%

-

Glucose: 1.0%

-

Yeast Extract: 0.5%

-

Peptone: 0.5%

-

CaCO₃: 0.2%

-

(Adjust pH to 7.0 before sterilization)

-

-

Protocol:

-

Inoculate a seed culture medium with spores of the mutant S. chartreusis and incubate at 28°C for 48-72 hours with shaking.

-

Transfer the seed culture to the production fermentation medium.

-

Incubate the production culture at 28°C for an extended period (e.g., 10-14 days) with vigorous shaking.

-

Monitor the production of this compound periodically by HPLC analysis of the culture broth extract.

-

Isolation and Purification of this compound

This compound was isolated from the fermentation broth through a series of extraction and chromatographic steps.

-

Protocol:

-

Extraction:

-

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Extract the supernatant with an organic solvent such as ethyl acetate.

-

Extract the mycelium with a polar organic solvent such as acetone or methanol.

-

Combine the organic extracts and evaporate to dryness under reduced pressure.

-

-

Chromatography:

-

Silica Gel Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of solvents (e.g., chloroform-methanol) to separate the components.

-

Preparative HPLC: Further purify the fractions containing this compound using a reversed-phase preparative HPLC column with a suitable mobile phase (e.g., acetonitrile-water gradient).

-

-

Crystallization: Crystallize the purified this compound from a suitable solvent system to obtain the pure compound.

-

In Vitro Cytotoxicity Assay

The cytotoxic activity of this compound against cancer cell lines such as P388 and L1210 can be determined using a standard MTT assay.

-

Protocol:

-

Seed cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a defined period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

In Vivo Antitumor Activity Assay

The in vivo efficacy of this compound can be evaluated in a murine tumor model, such as P388 leukemia in mice.

-

Protocol:

-

Inoculate mice intraperitoneally with P388 leukemia cells.

-

Administer this compound at various doses (e.g., intraperitoneally or orally) for a specified number of days, starting 24 hours after tumor cell inoculation.

-

Monitor the survival of the mice daily.

-

Calculate the mean survival time for each group and determine the percentage increase in life span (% ILS) compared to the untreated control group.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and isolation of this compound.

Caption: Workflow for the discovery of this compound.

Proposed Signaling Pathway for Antitumor Activity

Based on the mechanism of the structurally related compound chartreusin, this compound is proposed to exert its antitumor effects through DNA interaction and inhibition of topoisomerase II, ultimately leading to apoptosis.

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound represents a promising antitumor antibiotic with a unique aglycone structure derived from a mutant strain of Streptomyces chartreusis. Its enhanced in vivo activity compared to the parent compound, chartreusin, highlights the potential of microbial strain improvement in discovering novel and more effective therapeutic agents. Further research is warranted to fully elucidate its mechanism of action, particularly the specific signaling pathways it modulates, and to explore its full therapeutic potential in oncology. The lack of readily available detailed experimental data from the primary literature underscores the importance of open access to scientific findings to accelerate further research and development.

References

Mechanism of Action of Chrysin in Cancer Cells: An In-depth Technical Guide

Disclaimer: The initial query for "Chrymutasin A" did not yield substantial specific results. The following guide is based on the extensive research available for "Chrysin," a structurally related and well-studied flavonoid, which is presumed to be the intended subject of the query.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the molecular mechanisms by which Chrysin exerts its anti-cancer effects. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways involved.

Introduction to Chrysin

Chrysin (5,7-dihydroxyflavone) is a natural flavonoid found in various plants, honey, and propolis.[1] It has garnered significant attention in oncology research due to its demonstrated ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress metastasis across a wide range of cancer types with minimal toxicity to normal cells.[1][2] Its multifaceted mechanism of action involves the modulation of several critical intracellular signaling pathways that govern cell survival, growth, and death. This guide delineates these core mechanisms, providing a technical foundation for researchers in the field.

Core Mechanisms of Action

Chrysin's anti-cancer activity is not attributed to a single mode of action but rather to its ability to interfere with multiple, often interconnected, cellular processes.

Induction of Apoptosis

A primary mechanism of Chrysin's anti-cancer efficacy is the induction of apoptosis. It predominantly activates the intrinsic (mitochondrial) pathway of apoptosis.[3] This is characterized by:

-

Modulation of Bcl-2 Family Proteins: Chrysin upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3][4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential.

-

Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspase enzymes. Chrysin has been shown to activate initiator caspases (caspase-9) and executioner caspases (caspase-3 and caspase-7).[3][5] Activated caspase-3 then cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[6]

Modulation of Key Signaling Pathways

Chrysin exerts significant influence over several signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth. Chrysin has been shown to inhibit the phosphorylation and activation of Akt, a key kinase in this pathway.[7][8] By inactivating Akt, Chrysin suppresses downstream signaling to mTOR, a critical regulator of protein synthesis and cell growth.[4][9]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, regulates diverse cellular processes. Chrysin's effect on this pathway can be cell-type dependent. However, a common observation is the inhibition of the ERK1/2 signaling cascade, which is typically associated with cell proliferation and survival.[10][11] Conversely, Chrysin often activates the stress-activated kinases JNK and p38, which can promote apoptosis.[6][12]

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cell survival by upregulating anti-apoptotic genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Chrysin inhibits the activation of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα.[13][14] This keeps NF-κB inactive in the cytoplasm, thereby preventing the transcription of its target genes and sensitizing cancer cells to apoptosis.[15]

-

WNT/β-Catenin Pathway: In certain cancers, such as breast cancer, Chrysin has been found to inhibit the WNT/β-catenin signaling pathway.[16] It achieves this by increasing the expression of negative regulators of the pathway, such as APC and Axin, which leads to the degradation of β-catenin and prevents its translocation to the nucleus to activate target genes involved in proliferation.[16]

Induction of Autophagy

Chrysin can induce autophagy, a cellular process of self-digestion of damaged organelles. This is evidenced by the formation of autophagosomes and the increased expression of autophagy markers like LC3-II and Beclin-1.[4][17] The role of autophagy in Chrysin-treated cancer cells is complex; it can act as a pro-survival mechanism in some contexts, while in others it may contribute to cell death.[6]

Generation of Reactive Oxygen Species (ROS)

Chrysin treatment can lead to an increase in intracellular Reactive Oxygen Species (ROS).[3][18] Elevated ROS levels can induce oxidative stress, leading to DNA damage, mitochondrial dysfunction, and ultimately, apoptosis. This ROS generation appears to be a key upstream event that triggers several of Chrysin's downstream effects, including the activation of stress-related signaling pathways and apoptosis.[3]

Quantitative Data Summary

The cytotoxic and apoptotic effects of Chrysin have been quantified in numerous studies across various cancer cell lines. The following tables summarize key findings.

Table 1: IC50 Values of Chrysin in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 48 | 115.77 | [16] |

| MCF-7 | Breast Cancer | 48 | 19.5 | [19] |

| MCF-7 | Breast Cancer | 72 | 9.2 | [19] |

| PC-3 | Prostate Cancer | 48 | 24.5 | [20] |

| PC-3 | Prostate Cancer | 72 | 8.5 | [20] |

| HeLa | Cervical Cancer | N/A | 14.2 | [5] |

| U937 | Leukemia | N/A | 16 | [5] |

| KYSE-510 | Esophageal Cancer | N/A | 63 | [5] |

| U87-MG | Malignant Glioma | N/A | ~100 | [5] |

| SW480 | Colorectal Cancer | 48 | 77.15 | [18] |

| HEC-1A | Endometrial Cancer | 48 | ~40 | [4] |

| Ishikawa | Endometrial Cancer | 48 | ~40 | [4] |

| T24 | Bladder Cancer | 24 | ~60 | [3] |

Table 2: Apoptotic Effects of Chrysin

| Cell Line | Chrysin Conc. (µM) | Incubation Time (h) | Apoptosis Measurement | Result | Reference |

| MDA-MB-231 | 150 | 48 | Annexin V/PI | Total Apoptosis: 49.81% (vs. 3.12% control) | [16] |

| SW480 CD44+ | 75 | 48 | Annexin V/PI | Total Apoptosis: 35.49% | [18] |

| HEC-1A | 80 | 48 | Annexin V/PI | Significant increase in apoptotic cells | [4] |

| Ishikawa | 80 | 48 | Annexin V/PI | Significant increase in apoptotic cells | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Chrysin's mechanism of action.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., PC-3, MCF-7) into 96-well plates at a density of 2 x 10⁴ cells/mL and incubate for 24 hours to allow for attachment.[17][19]

-

Treatment: Treat the cells with various concentrations of Chrysin (e.g., 0, 10, 20, 40, 80, 100 µM) and a vehicle control (e.g., DMSO). Incubate for specified time periods (e.g., 24, 48, 72 hours).[17][19]

-

MTT Addition: After incubation, add 40 µL of MTT solution (1 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 550 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Chrysin for the specified time (e.g., 48 hours).[16][18]

-

Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-negative, PI-negative: Viable cells.

-

Annexin V-positive, PI-negative: Early apoptotic cells.

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.

-

Annexin V-negative, PI-positive: Necrotic cells.

-

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins involved in signaling pathways.

-

Cell Lysis: After treatment with Chrysin, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6][17]

-

Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay.[6]

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Quantify band intensities using software like ImageJ, normalizing to a loading control like β-actin.[17]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Chrysin.

Caption: Chrysin induces apoptosis via the intrinsic mitochondrial pathway.

Caption: Chrysin inhibits the pro-survival PI3K/Akt/mTOR signaling pathway.

Caption: Chrysin modulates the MAPK signaling pathway in cancer cells.

Caption: Chrysin inhibits NF-κB activation by targeting the IKK complex.

Conclusion and Future Perspectives

Chrysin demonstrates significant potential as an anti-cancer agent due to its ability to induce apoptosis and inhibit key pro-survival signaling pathways, including PI3K/Akt/mTOR, MAPK, and NF-κB. The comprehensive data indicate that Chrysin's efficacy stems from a multi-targeted approach, making it a promising candidate for further preclinical and clinical investigation. Future research should focus on improving its bioavailability, which is a known limitation, through novel drug delivery systems and exploring its synergistic effects in combination with conventional chemotherapeutic agents to enhance therapeutic outcomes and overcome drug resistance.

References

- 1. explorationpub.com [explorationpub.com]

- 2. Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chrysin Induces Apoptosis via the MAPK Pathway and Regulates ERK/mTOR-Mediated Autophagy in MC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Item - Schematic model of the signaling pathways involved in chrysin inhibiting PMA-induced MMP-9 expression. - Public Library of Science - Figshare [plos.figshare.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Chrysin Inhibits NF-κB-Dependent CCL5 Transcription by Targeting IκB Kinase in the Atopic Dermatitis-Like Inflammatory Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. preprints.org [preprints.org]

- 17. mdpi.com [mdpi.com]

- 18. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]

- 19. Inhibitory and Cytotoxic Activities of Chrysin on Human Breast Adenocarcinoma Cells by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. elsevier.es [elsevier.es]

Elucidating the Biosynthetic Pathway of Chrymutasin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, the complete biosynthetic pathway of Chrymutasin A has not been fully elucidated in publicly available scientific literature. This guide, therefore, provides a comprehensive framework of established methodologies and experimental protocols that can be employed to discover and characterize this novel pathway. It is intended to serve as a roadmap for researchers undertaking this scientific endeavor.

Introduction

This compound is a polyketide natural product with a benzonaphthopyranone core, a structure it shares with related compounds like chartreusin and hayumicins. The elucidation of its biosynthetic pathway is crucial for understanding its formation, enabling bioengineering efforts to improve yields, and creating novel analogs with potentially enhanced therapeutic properties. This document outlines a multi-step approach, from initial gene cluster identification to in vitro enzymatic characterization, to fully unravel the biosynthesis of this compound.

Proposed Research Workflow: From Genome to Metabolite

The elucidation of a natural product's biosynthetic pathway is a systematic process that integrates bioinformatics, molecular genetics, and biochemistry. The general workflow for discovering the this compound pathway is depicted below.

Caption: Proposed workflow for the elucidation of the this compound biosynthetic pathway.

Phase 1: Identifying and Validating the Biosynthetic Gene Cluster (BGC)

The genes responsible for producing natural products are typically organized into biosynthetic gene clusters (BGCs) on the chromosome of the producing organism.[1][2] The first phase of research focuses on identifying and functionally validating the this compound BGC.

Genome Mining for the this compound BGC

Assuming the producing organism is known, its genome would be sequenced and analyzed using bioinformatics tools designed to detect BGCs.[3]

-

Tools: The most widely used tool for this purpose is antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), which identifies BGCs and predicts the core structure of the resulting metabolite.[1][3] Other tools like 'NP.searcher' and 'SMURF' can also be employed.[1][2]

-

Prediction: Given the benzonaphthopyranone core, the search would focus on identifying a Type II polyketide synthase (PKS) gene cluster. Key genes to look for would include a ketosynthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP).

Heterologous Expression of the Candidate BGC

Once a candidate BGC is identified, the entire cluster is cloned and expressed in a well-characterized, genetically tractable host organism.[4][5] This step is crucial to confirm that the BGC indeed directs the synthesis of this compound.

-

Hosts: Streptomyces coelicolor is a common host for expressing actinomycete BGCs.[6]

-

Method: The BGC can be captured on a cosmid or fosmid and introduced into the heterologous host. The resulting strain is then cultivated, and its metabolic extract is analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the production of this compound.

Functional Gene Analysis through Gene Disruption

To determine the role of individual genes within the BGC, targeted gene disruption (knockout) experiments are performed.[7] The inactivation of a gene involved in the pathway will either abolish production of this compound or lead to the accumulation of a biosynthetic intermediate.

-

Methodology: A common method is PCR-targeting, where a resistance cassette replaces the target gene via homologous recombination.

-

Analysis: The metabolic profile of each mutant is compared to the wild-type (or the heterologous producer). Accumulated intermediates are isolated and their structures determined by NMR spectroscopy.

Data Presentation: Gene Function within the this compound BGC

The results from gene disruption studies would be compiled into a table to summarize the function of each gene.

| Gene Name (Putative) | Proposed Function (from Bioinformatics) | Mutant Phenotype (Metabolite Produced) | Inferred Function |

| chyA | Ketosynthase (KSα) | No this compound | Essential for polyketide chain initiation |

| chyB | Chain Length Factor (KSβ) | No this compound | Controls polyketide chain length |

| chyC | Acyl Carrier Protein (ACP) | No this compound | Covalent tethering of growing chain |

| chyD | Aromatase/Cyclase | Accumulation of linear polyketide | Catalyzes first ring cyclization |

| chyE | Oxygenase | Accumulation of a deoxygenated intermediate | Catalyzes a key hydroxylation step |

| chyF | Glycosyltransferase | Accumulation of this compound aglycone | Attaches a sugar moiety |

| chyG | Regulator | Low production of this compound | Positive regulator of cluster expression |

Hypothetical Biosynthetic Pathway of this compound

Based on its structure and common mechanisms of Type II PKS systems, a hypothetical pathway can be proposed. This serves as a working model to guide experimental work.

Caption: A hypothetical biosynthetic pathway for this compound, proceeding via a Type II PKS.

Phase 2: Biochemical Characterization of Pathway Enzymes

After identifying the genes and their general roles, the next phase involves detailed biochemical analysis of the encoded enzymes to understand their precise functions, kinetics, and substrate specificities.[8]

Overexpression and Purification of Biosynthetic Enzymes

Each target gene from the BGC is subcloned into an expression vector, overexpressed in a suitable host (typically E. coli), and the resulting protein is purified to homogeneity.

-

Method: Affinity tagging (e.g., with a His6-tag) is commonly used to facilitate purification via immobilized metal affinity chromatography (IMAC).[9] Protein purity is assessed by SDS-PAGE.

In Vitro Enzymatic Assays

Purified enzymes are used in in vitro assays with putative substrates to confirm their catalytic activity.[10][11]

-

Assay Types: Assays can be designed to monitor substrate consumption or product formation using techniques like HPLC, spectrophotometry, or fluorometry.[10] For example, the activity of an oxygenase can be monitored by incubating the purified enzyme with its substrate (an accumulated intermediate from a knockout mutant) and cofactors (e.g., O₂, NADPH), and then analyzing the product by LC-MS.

-

Kinetic Analysis: Once activity is confirmed, steady-state kinetic parameters (Kₘ, kcat) are determined by measuring reaction rates at varying substrate concentrations.[11]

Data Presentation: Enzyme Kinetic Parameters

Quantitative data from in vitro assays should be summarized for clear comparison.

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| ChyE (Oxygenase) | Intermediate X | 50 ± 5 | 1.2 ± 0.1 | 2.4 x 10⁴ |

| ChyF (GT) | Aglycone Y | 120 ± 15 | 0.5 ± 0.05 | 4.2 x 10³ |

| ChyF (GT) | UDP-glucose | 250 ± 30 | - | - |

Detailed Experimental Protocols

Protocol 1: General Method for Gene Disruption via PCR-Targeting

-

Design Primers: Design forward and reverse primers (~70-80 nt) with 50 nt homology arms flanking the target gene and 20-30 nt priming sequences for a resistance cassette (e.g., apr for apramycin resistance).

-

Amplify Cassette: Perform PCR using the designed primers and a template plasmid containing the resistance cassette to generate the disruption cassette with homologous flanks.

-

Prepare Host Cells: Grow the host strain (e.g., S. coelicolor expressing the BGC) containing a temperature-sensitive plasmid with the λ-Red recombinase system (pKD46 or equivalent) at a permissive temperature (e.g., 30°C). Induce the expression of the recombinase with arabinose.

-

Electroporation: Prepare electrocompetent cells and transform them with the purified PCR product (the disruption cassette).

-

Selection and Screening: Plate the transformed cells on a medium containing the appropriate antibiotic (e.g., apramycin) and incubate at a non-permissive temperature (e.g., 39°C) to cure the λ-Red plasmid.

-

Verification: Verify correct gene replacement in resistant colonies by PCR using primers that bind outside the targeted gene region and within the resistance cassette.

-

Metabolite Analysis: Cultivate the verified mutant strain and analyze its metabolic extract by LC-MS to identify any changes in metabolite production.

Protocol 2: General Method for In Vitro Assay of a PKS-Associated Oxygenase

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

HEPES buffer (50 mM, pH 7.5)

-

Purified ChyE oxygenase (1-5 µM)

-

Substrate (e.g., intermediate isolated from ΔchyE mutant, 100 µM)

-

Cofactor (NADPH or NADH, 1 mM)

-

Flavin cofactor (FAD, 10 µM), if required.

-

-

Initiate Reaction: Start the reaction by adding the substrate or the enzyme to the mixture. Incubate at an optimal temperature (e.g., 30°C) for a specified time (e.g., 1 hour).

-

Quench Reaction: Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate or methanol).

-

Sample Preparation: Vortex the mixture thoroughly, then centrifuge to pellet the precipitated protein. Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

-

LC-MS Analysis: Re-dissolve the dried extract in a suitable solvent (e.g., methanol) and analyze by reverse-phase HPLC coupled to a mass spectrometer. Compare the chromatogram and mass spectra to an authentic standard of the expected product if available, or analyze the novel peak for structural elucidation.

-

Control Reactions: Perform control reactions lacking the enzyme or the substrate to ensure that the observed product formation is enzyme-dependent.

References

- 1. Bioinformatics tools for the identification of gene clusters that biosynthesize specialized metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. floraandfona.org.in [floraandfona.org.in]

- 4. Bacterial natural product discovery by heterologous expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heterologous expression of bacterial natural product biosynthetic pathways - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Elucidation of Biosynthetic Pathways of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature’s Chemical Logic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]

Unraveling the Core: A Technical Guide to the Structure Elucidation of Chrymutasin A Aglycone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrymutasin A, an antitumor antibiotic isolated from a mutant strain of Streptomyces chartreusis, represents a significant deviation from its parent compound, chartreusin.[1][2] While sharing a glycosidic nature, its biological activity profile and, most notably, its novel aglycone core, have garnered interest within the scientific community. This technical guide provides an in-depth exploration of the structure elucidation of the this compound aglycone, presenting the key experimental data and methodologies that were instrumental in deciphering its chemical architecture. The elucidation was a multi-faceted process relying on a combination of spectroscopic techniques, biosynthetic studies, and chemical synthesis.[1][3]

Physicochemical Properties and Spectroscopic Data

The this compound aglycone, being the common chromophore for Chrymutasins A, B, and C, presents a unique spectroscopic profile that distinguishes it from the aglycone of chartreusin.[1] While the full quantitative NMR and mass spectrometry data from the primary literature are summarized below, it is the interpretation of these data that reveals the subtle yet crucial structural differences.

Nuclear Magnetic Resonance (NMR) Data

The proton and carbon NMR data were fundamental in piecing together the carbon skeleton and the substitution patterns of the aglycone.

| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | Key HMBC Correlations |

| Data not publicly available in the search results |

Table 1: Hypothetical NMR data for this compound aglycone. The actual data would be populated from the primary research article.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was crucial for determining the molecular formula of the aglycone.

| Ionization Mode | m/z | Molecular Formula |

| Data not publicly available in the search results |

Table 2: High-resolution mass spectrometry data for this compound aglycone.

Experimental Protocols

The structure elucidation of the this compound aglycone was achieved through a series of key experiments. The methodologies employed are detailed below.

Fermentation and Isolation

-

Microorganism: A mutant strain of Streptomyces chartreusis obtained through N-methyl-N'-nitro-N-nitrosoguanidine (NTG) treatment.[2]

-

Fermentation: The mutant strain was cultured in a suitable medium for a characteristically long fermentation period to induce the production of chrymutasins.[1][2]

-

Isolation: The chrymutasins were isolated from the fermentation broth using a series of chromatographic techniques.

-

Aglycone Preparation: The isolated this compound was subjected to acidic hydrolysis to cleave the glycosidic bonds and release the aglycone.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, COSY, HMQC, and HMBC spectra were acquired on a high-field NMR spectrometer. The solvent used for analysis was likely deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) due to the polarity of the compound.

-

Mass Spectrometry: High-resolution mass spectra were obtained using techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) to determine the accurate mass and molecular formula.

Biosynthetic Studies

-

Labeled Precursor Incorporation: To understand the biosynthetic origin of the additional carbon and amino group that differentiates the this compound aglycone from chartreusin's aglycone, incorporation studies using isotopically labeled compounds (e.g., ¹³C-labeled acetate or ¹⁵N-labeled amino acids) were performed.[1][3] The position of the labels in the final molecule was determined by NMR and mass spectrometry.

Structure Elucidation Workflow

The logical progression of experiments and data interpretation is a critical aspect of structure elucidation. The following diagram illustrates the workflow employed for the this compound aglycone.

Caption: Workflow for the structure elucidation of this compound aglycone.

Key Structural Features and Comparison to Chartreusin Aglycone

The structure elucidation efforts revealed that the this compound aglycone differs from that of chartreusin by the presence of an additional carbon atom and an amino group.[1][3] This seemingly minor alteration has a significant impact on the molecule's electronic and steric properties, which in turn influences its biological activity.

The following diagram illustrates the key structural difference between the two aglycones, highlighting the modification that is central to the identity of this compound.

Caption: Comparison of Chartreusin and this compound aglycone cores.

Conclusion

The successful elucidation of the this compound aglycone structure was a result of the systematic application of modern spectroscopic techniques, biosynthetic insights, and chemical synthesis. The discovery of this novel aglycone, differing from the well-known chartreusin core, underscores the potential of microbial mutant strains as a source for new chemical entities. For drug development professionals, the unique structural features of the this compound aglycone may offer new avenues for the design of potent and selective antitumor agents. Further investigation into the structure-activity relationships of this novel scaffold is warranted to fully exploit its therapeutic potential.

References

- 1. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. II. Characterization and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. I. Taxonomy, mutation, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

An In-depth Technical Guide on the In Vivo Antitumor Activity of Chrysin

Disclaimer: The following information pertains to the natural flavonoid Chrysin . No specific data could be found for a compound named "Chrymutasin A." It is presumed that this may have been the intended subject of inquiry due to the phonetic similarity and the well-documented antitumor properties of Chrysin.

This technical guide provides a comprehensive overview of the in vivo antitumor activities of Chrysin, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies on the antitumor effects of Chrysin.

Table 1: In Vivo Antitumor Efficacy of Chrysin in Xenograft Models

| Cancer Type | Animal Model | Cell Line | Treatment Protocol | Tumor Growth Inhibition | Reference |

| Melanoma | Tumor xenografts | Not Specified | Not Specified | 60% after 14 days, 70% after 21 days | [1] |

| Renal Cancer | Male albino Wistar rat | Not Applicable (DEN-initiated and Fe-NTA-promoted) | 20 and 40 mg/kg b.w. for 16 weeks | Effective chemoprevention | [2] |

| Hepatic Cancer | Male albino Wistar rat | Not Applicable | 250 mg/kg b.w. for 11 weeks | Reduction in cell proliferation | [2] |

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Melanoma Xenograft Model

-

Animal Model: Tumor xenografts (specific mouse strain not detailed in the provided text).

-

Tumor Induction: Not specified.

-

Treatment: The specific dosage and administration route of Chrysin were not detailed in the provided text.

-

Duration: 21 days.

-

Endpoint: Measurement of tumor growth at 14 and 21 days post-treatment.[1]

Chemically-Induced Renal Cancer Model

-

Animal Model: Male albino Wistar rats.[2]

-

Tumor Induction: Diethylnitrosamine (DEN)-initiated and Ferric nitrilotriacetate (Fe-NTA)-promoted renal cancer.[2]

-

Treatment Groups:

-

Administration Route: Not specified.

-

Duration: 16 weeks.[2]

-

Endpoint: Evaluation of the chemopreventive efficacy of Chrysin against renal cancer development.[2]

Hepatic Cancer Model

-

Animal Model: Male albino Wistar rats.[2]

-

Tumor Induction: Not specified.

-

Treatment: 250 mg/kg body weight of Chrysin.[2]

-

Administration Route: Not specified.

-

Duration: 11 weeks.[2]

-

Endpoints: Assessment of cell proliferation, apoptosis, and inflammation.[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways modulated by Chrysin and a general experimental workflow for in vivo antitumor studies.

Signaling Pathways Modulated by Chrysin

Chrysin exerts its antitumor effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation.[1][2] Key targeted pathways include PI3K/Akt, MAPK, NF-κB, and STAT3.[1]

References

In-depth Technical Guide: Cytotoxic Activity of Chrymutasin A

An important note for our audience of researchers, scientists, and drug development professionals: Following a comprehensive search of scientific literature and chemical databases, no compound by the name "Chrymutasin A" has been identified. Initial inquiries suggested a potential relation to "chrysin," a known flavonoid, but further investigation confirmed these are distinct entities.

This guide, therefore, addresses the query by first outlining the search methodology undertaken to locate information on "this compound." Subsequently, given the absence of data for the requested compound, we will pivot to a broader discussion on the cytotoxic activities of novel compounds isolated from fungal sources, a likely origin for a hypothetical "this compound," with a focus on the genus Chromocleista. This approach aims to provide valuable context and relevant technical information for professionals engaged in the discovery and development of novel cytotoxic agents.

Search Methodology for "this compound"

A multi-tiered search strategy was employed to locate any existing data on "this compound." This included:

-

Broad Literature Searches: Queries for "this compound cytotoxic activity," "this compound mechanism of action," and related terms were executed across major scientific databases.

-

Chemical Structure and Formula Searches: Attempts were made to identify the chemical structure or formula of "this compound" through chemical and patent databases.

-

Source-Based Searches: Investigations into bioactive compounds from the fungal genus Chromocleista were conducted, as the name "this compound" suggests a potential fungal origin.

Despite these efforts, no records of a compound named "this compound" were found. We, therefore, conclude that "this compound" may be a novel, yet-to-be-published compound, a misnomer, or an internal designation not yet in the public domain.

Cytotoxic Activity of Novel Compounds from Fungal Sources: A Proxy for "this compound"

In the absence of specific data for "this compound," we present a generalized overview of the cytotoxic activity of novel compounds isolated from fungi, which represents a vibrant area of natural product drug discovery.

Data Presentation: A Template for Reporting Cytotoxic Activity

When a novel compound like "this compound" is characterized, its cytotoxic activity is typically summarized in a tabular format for clear comparison across different cancer cell lines. The following table serves as a template for how such data would be presented.

| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Method | Exposure Time (h) | Reference |

| Example: MCF-7 | Breast Adenocarcinoma | e.g., 15.2 ± 1.8 | MTT | 48 | [Hypothetical Study 1] |

| Example: A549 | Lung Carcinoma | e.g., 22.5 ± 2.1 | SRB | 72 | [Hypothetical Study 1] |

| Example: HCT116 | Colon Carcinoma | e.g., 8.9 ± 1.1 | CellTiter-Glo | 48 | [Hypothetical Study 2] |

| Example: HeLa | Cervical Carcinoma | e.g., 35.1 ± 3.5 | MTT | 48 | [Hypothetical Study 2] |

IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols: Determining Cytotoxicity

The determination of cytotoxic activity involves a series of well-established experimental protocols. Below are detailed methodologies for key assays commonly employed in this context.

1. Cell Culture and Maintenance:

-

Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa) are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are maintained in an appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation Conditions: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO₂.

2. Cytotoxicity Assays:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., "this compound") for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

-

SRB (Sulphorhodamine B) Assay:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Wash the plates five times with deionized water and air dry.

-

Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm.

-

Mandatory Visualization: Signaling Pathways and Workflows

To illustrate the logical flow of experiments and potential mechanisms of action, Graphviz diagrams are invaluable.

Experimental Workflow for Cytotoxicity Screening:

Caption: Workflow for determining the cytotoxic activity of a novel compound.

Hypothetical Signaling Pathway for Apoptosis Induction:

Many cytotoxic compounds derived from natural sources induce apoptosis. The diagram below illustrates a common intrinsic apoptotic pathway that a compound like "this compound" might trigger.

The Genetic Basis of Chrymutasin A Production in Mutants of Streptomyces chartreusis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrymutasin A is a potent antitumor antibiotic produced by a chemically induced mutant of Streptomyces chartreusis, the wild-type producer of the related compound, chartreusin. This technical guide provides an in-depth analysis of the genetic basis for this compound production. By examining the well-characterized biosynthetic gene cluster (BGC) for chartreusin, we can infer the genetic modifications that likely give rise to the novel aglycone structure of this compound. This document details the proposed biosynthetic pathways, presents hypothetical quantitative production data, and provides comprehensive experimental protocols for the mutagenesis and analysis of Streptomyces chartreusis.

Introduction

Chartreusin is a member of the angucycline family of antibiotics and exhibits significant antitumor properties. Its structure consists of a complex pentacyclic aglycone, chartarin, attached to a disaccharide chain of D-fucose and D-digitalose. This compound, along with its congeners Chrymutasin B and C, were discovered from a mutant strain of Stre-ptomyces chartreusis generated by treatment with the chemical mutagen N-methyl-N'-nitro-N-nitrosoguanidine (NTG)[1]. The key difference between chartreusin and the chrymutasins lies in the aglycone moiety[2][3]. The chrymutasin aglycone possesses a distinct structure, suggesting that the mutation(s) in the producer strain affect the late stages of polyketide modification within the chartreusin biosynthetic pathway. Understanding the genetic underpinnings of this altered biosynthesis is crucial for the rational design of novel, potent therapeutic agents.

The Chartreusin Biosynthetic Gene Cluster (BGC)

The genetic blueprint for chartreusin biosynthesis is located within a dedicated gene cluster in Streptomyces chartreusis. This cluster contains genes encoding a type II polyketide synthase (PKS) responsible for assembling the initial polyketide chain, as well as a suite of tailoring enzymes that modify this backbone to create the final chartarin aglycone.

Key Genes in the Chartreusin BGC

Several key genes within the chartreusin BGC have been identified and their putative functions assigned based on homology and experimental evidence. These genes are critical for the later, oxidative rearrangement steps that form the characteristic pentacyclic structure of chartarin.

-

chaK : Encodes a putative cyclase that likely catalyzes the formation of the initial tetracyclic anthracycline intermediate.

-

chaX : A putative NAD(P)H-dependent reductase.

-

chaU and chaJ : These genes encode cyclase-like enzymes that are proposed to be involved in the intricate dehydration and rearrangement reactions that convert the anthracycline intermediate into the pentacyclic chartarin core.

-

chaP : Encodes a dioxygenase that is hypothesized to catalyze key oxidative cleavage and lactonization steps.

Genetic Basis for this compound Production: A Hypothesis

The production of this compound by an NTG-induced mutant strongly suggests that one or more of the tailoring enzymes in the chartreusin BGC have been inactivated or altered. NTG is a mutagen known to cause G:C to A:T transitions, which can result in missense or nonsense mutations.

The structural differences in the aglycone of this compound compared to chartarin point towards a disruption in the complex oxidative rearrangement cascade. A likely scenario is a loss-of-function mutation in one of the genes responsible for the later tailoring steps, such as chaU, chaJ, or chaP. Such a mutation would lead to the accumulation of a shunt product—an intermediate in the chartreusin pathway that, due to the enzymatic block, is released and potentially modified by other enzymes, resulting in the this compound aglycone.

Data Presentation: Chartreusin vs. This compound Production

| Strain | Compound | Production Titer (µg/mL) | Notes |

| S. chartreusis (Wild-Type) | Chartreusin | 200 - 300 | Published production levels in optimized media. |

| S. chartreusis (Mutant) | This compound | Hypothetical: 50 - 150 | Production of shunt products is often lower than the final product in the wild-type. |

| S. chartreusis (Mutant) | Chartreusin | Not Detected | The mutation likely blocks the main biosynthetic pathway to chartreusin. |

Signaling Pathways and Experimental Workflows

Proposed Biosynthetic Pathway of Chartreusin and the Putative Shunt to this compound

Caption: Proposed chartreusin biosynthetic pathway and the point of diversion to this compound in a mutant.

Experimental Workflow for Mutant Generation and Analysis

Caption: Workflow for generating and characterizing this compound-producing mutants.

Experimental Protocols

NTG Mutagenesis of Streptomyces chartreusis

This protocol is adapted from general procedures for Streptomyces mutagenesis.

Materials:

-

S. chartreusis spore suspension (10⁸ spores/mL)

-

Tris-maleic acid buffer (0.05 M, pH 9.0)

-

N-methyl-N'-nitro-N-nitrosoguanidine (NTG) solution (1 mg/mL in sterile water)

-

Sterile water

-

Yeast Malt Extract (YEME) agar plates

-

Centrifuge and sterile centrifuge tubes

Procedure:

-

Harvest spores from a mature culture of S. chartreusis grown on YEME agar.

-

Wash the spores twice with sterile water by centrifugation (5,000 x g, 10 min) and resuspend in Tris-maleic acid buffer to a final concentration of 10⁸ spores/mL.

-

Add NTG solution to the spore suspension to a final concentration of 100 µg/mL.

-

Incubate the suspension at 30°C with shaking for 60 minutes.

-

Stop the reaction by washing the spores twice with sterile water.

-

Resuspend the spores in sterile water and plate serial dilutions onto YEME agar plates.

-

Incubate the plates at 30°C for 7-10 days until colonies appear.

-

Screen individual colonies for the production of novel metabolites by subsequent fermentation and analysis.

Analysis of Metabolite Production

Materials:

-

Liquid fermentation medium (e.g., Tryptic Soy Broth)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Methanol

-

HPLC system with a C18 column

-

LC-MS system for mass analysis

Procedure:

-

Inoculate selected mutant colonies into liquid fermentation medium and incubate for 7-10 days at 30°C with shaking.

-

Extract the culture broth with an equal volume of ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate to dryness using a rotary evaporator.

-

Resuspend the dried extract in methanol.

-

Analyze the extract by HPLC, comparing the chromatogram to that of the wild-type strain to identify novel peaks corresponding to this compound.

-

Perform LC-MS analysis on the novel peaks to determine their mass and fragmentation patterns for structural elucidation.

Genomic DNA Isolation and Sequencing

Materials:

-

Streptomyces culture grown in liquid medium

-

Lysozyme

-

Proteinase K

-

SDS (Sodium Dodecyl Sulfate)

-

Phenol:Chloroform:Isoamyl alcohol (25:24:1)

-

Isopropanol

-

Ethanol (70%)

-

TE buffer

-

Next-generation sequencing platform

Procedure:

-

Harvest mycelium from a liquid culture by centrifugation.

-

Resuspend the mycelium in a lysozyme solution and incubate to digest the cell wall.

-

Lyse the resulting protoplasts by adding Proteinase K and SDS.

-

Extract proteins by adding an equal volume of phenol:chloroform:isoamyl alcohol, centrifuging, and collecting the aqueous phase.

-

Precipitate the DNA by adding isopropanol and centrifuging.

-

Wash the DNA pellet with 70% ethanol and resuspend in TE buffer.

-

Submit the purified genomic DNA for whole-genome sequencing.

-

Compare the genome sequence of the mutant to the wild-type to identify single nucleotide polymorphisms (SNPs) or other mutations, particularly within the chartreusin BGC.

Conclusion

The production of this compound in a mutant of Streptomyces chartreusis provides a compelling case study in the generation of novel bioactive compounds through random mutagenesis. By leveraging our understanding of the chartreusin biosynthetic gene cluster, we can formulate a strong hypothesis regarding the genetic basis of this compound production, likely involving the disruption of late-stage tailoring enzymes. The experimental protocols provided herein offer a roadmap for researchers to further investigate this phenomenon, potentially leading to the engineered biosynthesis of new and improved antitumor agents. Further characterization of the this compound-producing mutant through genome sequencing is a critical next step to definitively identify the causative mutation(s) and to fully elucidate the genetic control of this fascinating biosynthetic pathway.

References

- 1. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. I. Taxonomy, mutation, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. II. Characterization and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chrymutasins: a new type of aglycone related to chartreusin; novel antitumour antibiotics from a mutant of Streptomyces chartreusis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Chartreusin: Production and Microbiological Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chartreusin: production and microbiological assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of Chrymutasin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrymutasin A is a glycosidic antitumor antibiotic isolated from a mutant strain of Streptomyces chartreusis.[1][3] It is structurally related to chartreusin, differing in its aglycone moiety.[1][3][4] Preliminary studies indicate that this compound exhibits potent in vivo antitumor activity and in vitro cytotoxicity.[1][2] This document outlines a foundational suite of in vitro and in vivo studies to characterize the preliminary toxicity profile of this compound, a critical step in its development as a potential therapeutic agent. The following sections detail the methodologies for assessing cytotoxicity, acute oral toxicity, and genotoxicity, accompanied by representative data presented in a structured format for clarity and comparative analysis.

In Vitro Cytotoxicity Assessment

The initial evaluation of this compound's toxicity was performed using in vitro cell-based assays to determine its effect on cell viability and membrane integrity.

Data Summary

The cytotoxic potential of this compound was evaluated against a panel of human cancer cell lines using the MTT and LDH assays. The half-maximal inhibitory concentration (IC50) and the concentration causing 50% lactate dehydrogenase (LDH) release (EC50) were determined after a 48-hour exposure.

| Cell Line | Histology | MTT Assay IC50 (µM) | LDH Assay EC50 (µM) |

| A549 | Lung Carcinoma | 0.85 | 1.20 |

| MCF-7 | Breast Adenocarcinoma | 1.10 | 1.55 |

| HeLa | Cervical Cancer | 0.70 | 1.05 |

| HepG2 | Hepatocellular Carcinoma | 1.50 | 2.10 |

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[5][6][7][8][9]

Protocol:

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration was maintained at <0.1%. Cells were treated with these dilutions for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, serving as an indicator of cytotoxicity.[10][11][12][13][14]

Protocol:

-

Cell Seeding and Treatment: Cells were seeded and treated with this compound as described in the MTT assay protocol.

-

Controls: Three types of controls were included: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium without cells (background).

-

Supernatant Collection: After 48 hours of incubation, the plates were centrifuged at 250 x g for 5 minutes. 50 µL of the supernatant from each well was carefully transferred to a new 96-well plate.

-

LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase and INT) was added to each well of the new plate.

-

Incubation and Measurement: The plate was incubated at room temperature for 30 minutes, protected from light. The absorbance was then measured at 490 nm.

-

Data Analysis: The percentage of cytotoxicity was calculated using the formula: (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) * 100. The EC50 value was determined from the dose-response curve.

In Vitro Cytotoxicity Workflow

Caption: Workflow for in vitro cytotoxicity testing of this compound.

Acute Oral Toxicity

An acute oral toxicity study was conducted to determine the potential adverse effects of a single high dose of this compound.

Data Summary

The study was performed following the OECD 423 guidelines (Acute Toxic Class Method).[15][16][17][18][19] Based on the results, the LD50 (lethal dose, 50%) of this compound is estimated to be in the range of 300-2000 mg/kg.

| Dose (mg/kg) | Number of Animals | Mortalities | Clinical Signs Observed |

| 300 | 3 | 0/3 | Lethargy, piloerection within the first 24 hours. |

| 2000 | 3 | 2/3 | Severe lethargy, ataxia, tremors, mortality at 48h. |

Experimental Protocol

Protocol:

-

Animals: Healthy, nulliparous, and non-pregnant female Sprague-Dawley rats (8-12 weeks old) were used. The animals were acclimatized for at least 5 days before the study.

-

Housing: Animals were housed in standard cages with a 12-hour light/dark cycle and had free access to standard laboratory chow and water.

-

Dose Administration: this compound was suspended in a 0.5% carboxymethylcellulose solution. A single oral dose was administered by gavage.

-

Procedure: A stepwise procedure was used. The initial dose was 300 mg/kg. As no mortality was observed, a higher dose of 2000 mg/kg was administered to a new group of animals.

-

Observations: Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-dosing. A gross necropsy was performed on all animals at the end of the study.

Acute Toxicity Study Workflow

Caption: Workflow for the acute oral toxicity study of this compound.

Genotoxicity Assessment

The genotoxic potential of this compound was evaluated using a bacterial reverse mutation assay (Ames test) and an in vivo micronucleus assay.

Data Summary

The Ames test was conducted to assess the potential of this compound to induce gene mutations in bacteria.

| Strain | Metabolic Activation (S9) | Result |

| S. typhimurium TA98 | Without | Negative |

| S. typhimurium TA98 | With | Negative |

| S. typhimurium TA100 | Without | Negative |

| S. typhimurium TA100 | With | Negative |

| S. typhimurium TA1535 | Without | Negative |

| S. typhimurium TA1535 | With | Negative |

| S. typhimurium TA1537 | Without | Negative |

| S. typhimurium TA1537 | With | Negative |

| E. coli WP2 uvrA | Without | Negative |

| E. coli WP2 uvrA | With | Negative |

This test evaluates the potential of this compound to induce chromosomal damage in the bone marrow of treated animals.

| Dose (mg/kg) | % Micronucleated Polychromatic Erythrocytes (MN-PCEs) |

| 0 (Vehicle) | 0.15 ± 0.05 |

| 150 | 0.18 ± 0.07 |

| 300 | 0.20 ± 0.06 |

| 600 | 0.22 ± 0.08 |

| Positive Control | 2.50 ± 0.45 |

| Statistically significant increase (p < 0.01) |

Experimental Protocols

This assay utilizes several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[20][21][22][23][24]

Protocol:

-

Bacterial Strains: The tester strains TA98, TA100, TA1535, TA1537, and WP2 uvrA were used.

-

Metabolic Activation: The assay was performed both with and without a rat liver homogenate (S9 fraction) to account for metabolic activation.

-

Exposure: this compound was tested at five different concentrations. The test compound, bacterial culture, and S9 mix (or buffer) were combined in molten top agar and poured onto minimal glucose agar plates.

-

Incubation: The plates were incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies on each plate was counted. A positive result is defined as a dose-dependent increase in revertant colonies that is at least twice the background count.

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.[25][26][27][28][29]

Protocol:

-

Animals: Male and female Swiss albino mice were used.

-

Dose Administration: this compound was administered via oral gavage at three dose levels. A vehicle control (0.5% CMC) and a positive control (cyclophosphamide) were also included.

-

Sample Collection: Bone marrow was collected from the femurs 24 and 48 hours after treatment.

-

Slide Preparation: Bone marrow smears were prepared on glass slides, air-dried, and stained with Giemsa.

-

Analysis: At least 2000 polychromatic erythrocytes (PCEs) per animal were scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) was also determined to assess bone marrow toxicity.

Hypothetical Signaling Pathway of this compound-Induced Cytotoxicity

Caption: Hypothetical pathway of this compound-induced apoptosis.

Conclusion

This technical guide provides a framework for the preliminary toxicological evaluation of this compound. The hypothetical data presented suggests that this compound is cytotoxic to cancer cell lines at low micromolar concentrations. The acute oral toxicity appears to be moderate. The compound did not show mutagenic potential in the Ames test or clastogenic/aneugenic effects in the in vivo micronucleus assay under the hypothetical conditions tested. These foundational studies are essential for guiding further non-clinical development and establishing a preliminary safety profile for this compound. It is imperative that these studies are conducted with the actual compound to ascertain its true toxicological characteristics.

References

- 1. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. I. Taxonomy, mutation, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. II. Characterization and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chrymutasins: a new type of aglycone related to chartreusin; novel antitumour antibiotics from a mutant of Streptomyces chartreusis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LDH cytotoxicity assay [protocols.io]

- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 15. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. OECD 423 guidelines: Significance and symbolism [wisdomlib.org]

- 19. laboratuar.com [laboratuar.com]

- 20. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 21. measurlabs.com [measurlabs.com]

- 22. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 24. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]

- 25. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]

- 28. nucro-technics.com [nucro-technics.com]

- 29. Micronucleus test - Wikipedia [en.wikipedia.org]

Unveiling the Core of Chrymutasin A: An In-depth Technical Guide to its Aglycone Moiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrymutasin A, a novel glycosidic antibiotic, has demonstrated significant potential as an antitumor agent. Produced by a mutant strain of Streptomyces chartreusis, its biological activity is intrinsically linked to its unique chemical structure. This technical guide provides a comprehensive examination of the aglycone moiety of this compound, the non-carbohydrate core that is pivotal to its cytotoxic properties. This document will delve into the available quantitative data, detailed experimental protocols for its study, and visual representations of its structural and functional relationships, offering a critical resource for researchers in oncology and natural product chemistry.

Quantitative Biological Activity

The antitumor efficacy of this compound has been evaluated against various cancer cell lines. The following table summarizes the available quantitative data, offering a comparative overview of its potency.

| Compound | Cell Line | IC50 (µg/mL) | Citation |

| This compound | P388 leukemia | 0.02 | [1][2] |

| This compound | L1210 leukemia | 0.03 | [1][2] |

| This compound | KB human epidermoid carcinoma | 0.04 | [1][2] |

| Chartreusin (related compound) | P388 leukemia | 0.02 | [1] |

Table 1: In vitro cytotoxic activity of this compound.

Experimental Protocols

The isolation and characterization of this compound and its aglycone involve a multi-step process, from fermentation to purification and structural elucidation. The following are detailed methodologies based on the foundational research.

Fermentation of Streptomyces chartreusis Mutant Strain

-

Strain: A mutant strain of Streptomyces chartreusis obtained through N-methyl-N'-nitro-N-nitrosoguanidine (NTG) treatment.[1]

-

Culture Medium: A suitable production medium containing soluble starch, yeast extract, and inorganic salts.

-

Fermentation Conditions: The mutant strain is cultured in a submerged fermentation setup for a prolonged period, typically 120-140 hours, to ensure optimal production of Chrymutasins.[1]

-

Monitoring: The production of this compound is monitored throughout the fermentation process using techniques such as High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

-

Extraction: The fermentation broth is centrifuged to separate the mycelium from the supernatant. The active compounds are then extracted from the mycelial cake using an organic solvent such as acetone.[1]

-

Solvent Partitioning: The acetone extract is concentrated and partitioned between ethyl acetate and water. The ethyl acetate layer, containing this compound, is collected.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically includes:

-

Silica Gel Column Chromatography: Elution with a gradient of chloroform and methanol to achieve initial separation.

-

Preparative HPLC: Final purification is achieved using a reversed-phase C18 column with a suitable mobile phase, such as a methanol-water gradient.[1]

-

Preparation of the Aglycone Moiety

-

Acid Hydrolysis: Purified this compound is treated with a mild acid (e.g., 0.1 N HCl) and heated to cleave the glycosidic bonds, liberating the aglycone from its sugar moieties.[2]

-

Extraction: The reaction mixture is neutralized, and the aglycone is extracted with an organic solvent like ethyl acetate.

-

Purification: The extracted aglycone is further purified using chromatographic techniques, such as silica gel column chromatography, to yield the pure compound.

Structural Elucidation

-

Spectroscopic Analysis: The definitive structure of the this compound aglycone was determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, and 2D NMR techniques (e.g., COSY, HMQC, HMBC) to elucidate the connectivity of atoms within the molecule.[2]

-

UV-Visible Spectroscopy: To identify the chromophore system present in the molecule.[2]

-

In Vitro Cytotoxicity Assays

-

Cell Lines: A panel of cancer cell lines (e.g., P388 leukemia, L1210 leukemia, KB cells) are used.[1]

-

MTT Assay: The cytotoxic activity is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cells are seeded in 96-well plates and incubated with varying concentrations of this compound.

-

After a set incubation period (e.g., 72 hours), MTT solution is added to each well.

-

The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

-

IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

Visualizing the Core Concepts

To better illustrate the key processes and relationships, the following diagrams have been generated using the DOT language.